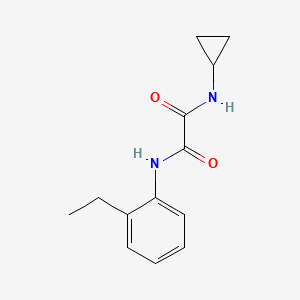
N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide
Vue d'ensemble
Description
N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered by a team of researchers led by Dr. Ross Hannan at the Peter MacCallum Cancer Centre in Melbourne, Australia.
Mécanisme D'action
N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide inhibits RNA polymerase I transcription by binding to a specific site on the DNA template. This prevents the transcription of ribosomal RNA, which is essential for the production of ribosomes and protein synthesis. Without ribosomes, cancer cells cannot grow and divide, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, which is a tumor suppressor that regulates cell cycle and apoptosis. This compound also inhibits the activity of the c-Myc oncogene, which is frequently overexpressed in cancer and contributes to tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide is its specificity for cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising therapeutic agent for many types of cancer. However, one limitation is that it may not be effective against all types of cancer, as some may not have high levels of ribosomal RNA synthesis.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide. One area of interest is combination therapy, where this compound is used in combination with other cancer treatments to enhance their effectiveness. Another area of research is identifying biomarkers that can predict which types of cancer will be most responsive to this compound. Additionally, ongoing clinical trials are exploring the safety and efficacy of this compound as a cancer treatment in humans.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2-ethylphenyl)ethanediamide has been shown to have significant potential as a therapeutic agent for cancer treatment. It specifically targets cancer cells that have high levels of ribosomal RNA synthesis, which is a hallmark of many types of cancer. Studies have demonstrated that this compound can induce cell death in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-cyclopropyl-N'-(2-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-5-3-4-6-11(9)15-13(17)12(16)14-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZBFJQADKADRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3945204.png)
![N-cyclopropyl-5-[(2-ethoxypyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3945217.png)
![N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3945226.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)

![1-acetyl-4-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-1,4-diazepane trifluoroacetate](/img/structure/B3945253.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B3945256.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B3945261.png)
![4-oxo-4-[1-oxo-3-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B3945263.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)
![1-sec-butyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945277.png)
![3,4-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3945307.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)